
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring using a cyclopropyl halide in the presence of a strong base.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a dichlorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid methyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid propyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid butyl ester
Uniqueness
The uniqueness of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the dichlorophenyl group contributes to its potential as a pharmacophore. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-(2,6-dichlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-15(20)13-10(9-6-7-9)8-18-19(13)14-11(16)4-3-5-12(14)17/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
XRMJFFUFRCRGBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















